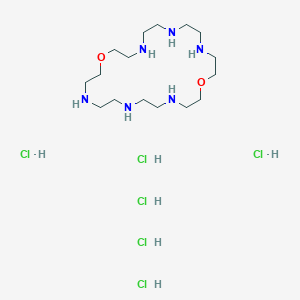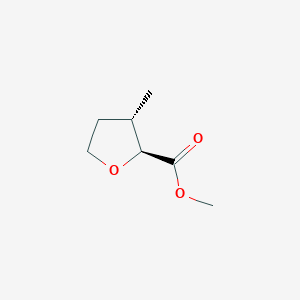
1,13-Dioxa-4,7,10,16,19,22-hexaazacyclotetracosane hexahydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis The synthesis of this compound and its complexes often involves the formation of macrocyclic ligands that can encapsulate metal ions. For instance, its copper(II) complexes, both mononuclear and dinuclear, have been synthesized and analyzed. These complexes demonstrate the ligand's ability to coordinate with metal ions in a specific manner, affecting the metal's electronic and structural properties (English et al., 1997).
Molecular Structure Analysis The molecular structure of 1,13-Dioxa-4,7,10,16,19,22-hexaazacyclotetracosane hexahydrochloride complexes has been elucidated through various techniques, revealing detailed insights into the coordination environments and the spatial arrangement of the ligands around the metal centers. For example, a dinuclear copper(II) complex exhibits a square-pyramidal coordination, highlighting the flexible and accommodating nature of the macrocyclic ligand to different metal geometries (Jiang Zonghui et al., 1991).
Chemical Reactions and Properties The chemical reactivity and properties of this ligand and its complexes are characterized by their interactions with other molecules and ions. These interactions can lead to the formation of protonated, hydroxylated, and other derivatized species, which have been studied to understand the binding mechanisms and stability of the formed complexes (English et al., 1997).
Physical Properties Analysis The physical properties of these complexes, such as their solubility, melting points, and crystal structures, have been examined to provide insights into their stability, reactivity, and potential applications in various fields of chemistry and materials science. The crystal structures, in particular, have revealed the intricacies of ligand-metal coordination and the effects of different substituents and metal ions on the overall structure (Chekhlov, 2004).
Chemical Properties Analysis The chemical properties, including reactivity patterns, coordination behavior, and electrochemical characteristics, are crucial for understanding the ligand's versatility in forming complexes with a wide range of metal ions. Studies on the ligand's binding affinity, kinetics, and thermodynamics of complexation provide valuable information for designing new complexes with desired properties for applications in catalysis, environmental remediation, and more (Redko et al., 2006).
特性
IUPAC Name |
1,13-dioxa-4,7,10,16,19,22-hexazacyclotetracosane;hexahydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H38N6O2.6ClH/c1-5-19-9-13-23-15-11-21-7-3-18-4-8-22-12-16-24-14-10-20-6-2-17-1;;;;;;/h17-22H,1-16H2;6*1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYWOLBQPSTXNCL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCOCCNCCNCCNCCOCCNCCN1.Cl.Cl.Cl.Cl.Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H44Cl6N6O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
565.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,13-Dioxa-4,7,10,16,19,22-hexaazacyclotetracosane hexahydrochloride | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Cobalt, tris(2-ethylhexanoato-O)[-mu-3-[tri--mu--oxotrioxotriborato(3-)]]tri- (9CI)](/img/no-structure.png)
